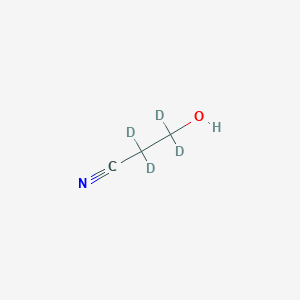

3-Hydroxypropionitrile-2,2,3,3-d4

Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Organic Chemistry and Chemical Biology Research

Site-specific deuterium labeling involves the precise replacement of hydrogen atoms with deuterium at specific positions within a molecule. This technique is of paramount importance for several reasons. In organic chemistry, it is instrumental in elucidating reaction mechanisms. By observing the effect of deuterium substitution on reaction rates, chemists can infer whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction. biosynth.com This is known as the kinetic isotope effect (KIE). chemeo.com

In the realm of chemical biology and medicinal chemistry, deuterium labeling offers a way to improve the metabolic stability of drugs. merckmillipore.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. smart-chem.de This can lead to a longer drug half-life, reduced dosage requirements, and potentially fewer side effects. smart-chem.de Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry, aiding in the accurate measurement of drug concentrations in biological samples. merckmillipore.com Deuterated molecules also serve as non-invasive probes in biological systems, for instance, in using deuterium metabolic imaging (DMI) to map metabolic pathways in vivo. chemeo.com

Overview of 3-Hydroxypropionitrile-2,2,3,3-d4 as a Model Deuterated Intermediate in Research

This compound serves as a valuable deuterated building block in organic synthesis. Its non-deuterated counterpart, 3-hydroxypropionitrile (B137533), is a versatile precursor used in the production of various chemicals, including acrylic acid and the anti-cancer drug 5-fluorouracil. biosynth.comnbinno.com The deuterated form, with deuterium atoms at the 2 and 3 positions, provides a stable isotopic label that can be carried through multiple synthetic steps.

A notable application of this compound is as a starting material in the synthesis of other labeled compounds, such as Cyclophosphamide-4,4,5,5-d4. evitachem.com In this context, the deuterated propionitrile (B127096) backbone is a key structural component that is incorporated into the final, more complex molecule. evitachem.com The use of such deuterated intermediates is crucial for producing the labeled standards and tracers necessary for modern biomedical research. researchgate.net Commercial suppliers highlight its utility in reaction mechanism investigations and as a reference standard for analytical method development. sigmaaldrich.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | HOCD₂CD₂CN |

| Molecular Weight | 75.10 g/mol |

| CAS Number | 122775-18-2 |

| Boiling Point | 228 °C |

| Melting Point | -46 °C |

| Density | 1.041 g/mL at 25 °C |

| Isotopic Purity | 98 atom % D |

| Table 1: Physical and Chemical Properties of this compound. Data sourced from sigmaaldrich.comnih.gov. |

Historical Context of Deuterium Isotope Effects in Mechanistic Investigations

The study of isotope effects dates back to the early 20th century, following the discovery of isotopes. The concept of the kinetic isotope effect (KIE) emerged as a powerful tool for probing the transition states of chemical reactions. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. evitachem.com

The primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. evitachem.com Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, more energy is required to break it, leading to a slower reaction rate. The magnitude of the KIE can provide detailed information about the geometry of the transition state.

Historically, the application of deuterium KIEs has been fundamental in understanding a wide range of organic reactions, from simple eliminations to complex enzyme-catalyzed transformations. nih.gov For example, demonstrating a significant deuterium isotope effect in the monoamine oxidase-catalyzed binding of certain drugs in the brain has provided direct evidence of the reaction mechanism in a living system. researchgate.net These foundational studies have paved the way for the sophisticated use of deuterated compounds, including intermediates like this compound, in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuterio-3-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGYTJNNHPZFKR-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483017 | |

| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-18-2 | |

| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122775-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 3 Hydroxypropionitrile 2,2,3,3 D4 for Structural and Dynamic Insights in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. In the case of isotopically labeled compounds like 3-Hydroxypropionitrile-2,2,3,3-d4, specific NMR methods are employed to confirm the position of deuterium atoms and assess the isotopic purity.

Deuterium NMR (²H NMR) Applications

Deuterium (²H or D) NMR spectroscopy is the most direct method for observing deuterium nuclei. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium signals, making it an excellent tool for verifying the success of deuteration. wikipedia.org For this compound, a strong peak in the ²H NMR spectrum would confirm the high enrichment of deuterium at the 2 and 3 positions, while the absence of a significant signal in the corresponding regions of the ¹H NMR spectrum would indicate a high degree of deuteration. wikipedia.org

While ²H NMR generally has a similar range of chemical shifts to ¹H NMR, it often exhibits poorer resolution. wikipedia.orgillinois.edu However, its utility in confirming deuteration is unparalleled. wikipedia.org The technique is particularly informative in the solid state due to the relatively small quadrupole moment of deuterium. wikipedia.org For quantitative analysis, ²H NMR can be used to determine the deuterium atom percentage, especially in highly deuterated compounds where proton signals are too weak for accurate integration. sigmaaldrich.com

To perform ²H NMR, the sample is typically dissolved in a non-deuterated solvent to avoid overwhelming solvent signals. illinois.edu The natural abundance ²H signals of the solvent can sometimes be used as a reference. illinois.edu

Proton NMR (¹H NMR) with Deuterium Decoupling and Isotope Effects

In a standard ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C3 positions would be significantly diminished or absent, confirming successful deuteration. The remaining proton signals would be from the hydroxyl (-OH) group and any residual, non-deuterated compound.

Deuterium decoupling is a technique that can be employed to simplify the remaining proton signals. While deuterium has a spin I=1, its coupling to protons is generally not observed in standard ¹H NMR due to quadrupolar relaxation. However, in high-resolution spectra, this coupling can sometimes cause broadening of adjacent proton signals. Deuterium decoupling irradiates the deuterium frequency, removing this coupling and resulting in sharper proton signals.

A key aspect of using deuterated compounds in ¹H NMR is the ability to identify specific peaks by comparing the spectra of the deuterated and non-deuterated (protiated) compounds. libretexts.org For instance, the disappearance of the -OH peak upon adding a few drops of deuterium oxide (D₂O) is a classic method to identify the hydroxyl proton signal. libretexts.org This occurs because the acidic proton of the -OH group exchanges with deuterium from D₂O, and since deuterium is not observed in ¹H NMR, the peak vanishes. libretexts.org

Carbon-13 NMR (¹³C NMR) Spectroscopic Shifts Induced by Deuteration

The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C NMR chemical shifts, known as isotopic shifts. These shifts provide valuable structural information. The primary isotope effect is a small upfield shift (to lower ppm values) for the carbon atom directly bonded to deuterium (α-effect). Smaller, secondary isotope effects can also be observed on adjacent carbons (β-effect) and even further removed carbons.

The magnitude of these isotopic shifts is influenced by factors such as hybridization and the electronic environment of the carbon atom. uoi.gr In this compound, the carbon atoms C2 and C3, being directly attached to deuterium, would exhibit the most significant upfield shifts compared to the non-deuterated compound. The nitrile carbon (C1) and the carbons in any solvent or reference compound would show minimal to no shift.

The observation of these distinct isotopic shifts in the ¹³C NMR spectrum serves as another confirmation of the specific locations of deuteration within the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with factors like electronegativity and hybridization playing a significant role. uoi.gr

Table 1: Predicted ¹³C NMR Isotopic Shifts in this compound

| Carbon Atom | Expected Isotopic Shift (relative to protiated compound) |

| C1 (CN) | Minimal to no shift |

| C2 (CD₂) | Significant upfield shift (α-effect) |

| C3 (CD₂) | Significant upfield shift (α-effect) |

This table is illustrative and based on general principles of isotope effects in NMR spectroscopy. Actual shift values would require experimental measurement.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Isotopic Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure, conformation, and bonding. nih.govijsr.net The substitution of hydrogen with deuterium in this compound leads to significant and predictable shifts in the vibrational frequencies, providing a wealth of information.

Analysis of C-D Stretching and Bending Modes

The most prominent effect of deuteration in the vibrational spectrum is the shift of stretching and bending modes involving the substituted atoms to lower frequencies (wavenumbers). This is primarily due to the increased reduced mass of the C-D bond compared to the C-H bond. osti.gov

C-D Stretching: The C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region. williams.edu Upon deuteration, these are replaced by C-D stretching modes which are found at significantly lower frequencies, generally in the 2100-2200 cm⁻¹ range. The observation of strong absorptions in this region for this compound would be clear evidence of deuteration. datapdf.com

C-D Bending: Similarly, the H-C-H bending (scissoring) vibrations, typically around 1450 cm⁻¹, are replaced by D-C-D bending modes at lower wavenumbers. williams.edudatapdf.com These shifts can be more complex to analyze due to potential interactions with other vibrational modes in the molecule. datapdf.com

The precise frequencies of these C-D modes can be sensitive to the local molecular environment and conformation, making them useful probes for structural analysis. datapdf.com

Table 2: Typical Vibrational Frequency Ranges for C-H and C-D Modes

| Vibrational Mode | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) |

| Stretching | 2850-3000 | 2100-2200 |

| Bending (Scissoring) | ~1450 | Lower than C-H bending |

This table provides general frequency ranges. Specific values for this compound would be determined experimentally.

Influence of Deuteration on Intramolecular Hydrogen Bonding Signatures

3-Hydroxypropionitrile (B137533) has the potential to form an intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrile group (-C≡N). researchgate.net Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The O-H stretching frequency is a key indicator; a broader and lower frequency band for the O-H stretch compared to a non-hydrogen-bonded alcohol suggests the presence of such an interaction.

Furthermore, if the hydroxyl proton itself were to be exchanged for deuterium (forming an -OD group), this would have a more direct and significant impact on the hydrogen bond. The O-D stretching frequency would appear at a much lower wavenumber than the O-H stretch, and the strength of the hydrogen bond could be altered. rsc.org Studies have shown that deuterium bonds can sometimes be stronger than hydrogen bonds. rsc.org Analyzing the O-H (or O-D) stretching band in the IR or Raman spectrum of this compound can therefore provide detailed insights into the nature and strength of the intramolecular hydrogen bonding. mdpi.comconsensus.app

X-ray Diffraction and Neutron Diffraction Studies of Deuterated Analogues for Crystalline Phase Characterization

Principles of X-ray and Neutron Diffraction

In contrast, neutron diffraction occurs when neutrons are scattered by the atomic nuclei. mdpi.com The scattering power, known as the neutron scattering length, is not dependent on the atomic number but varies between different isotopes of the same element. jst.go.jp This property makes neutron diffraction exceptionally sensitive to the location of hydrogen atoms and allows for clear differentiation between hydrogen (H) and its isotope, deuterium (D). researchgate.netjst.go.jp

The Advantage of Deuteration in Diffraction Studies

The use of deuterated analogues is particularly advantageous in neutron diffraction for two primary reasons:

Scattering Length Difference : Hydrogen and deuterium have markedly different neutron scattering lengths. This significant difference allows them to be unambiguously identified in a diffraction pattern, providing precise information on their locations and bonding. researchgate.netjst.go.jp

Reduction of Incoherent Scattering : Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal and reduces the quality of the diffraction data. researchgate.net Deuterium has a much smaller incoherent scattering cross-section, leading to a significantly improved signal-to-noise ratio and clearer diffraction patterns. nih.gov

| Nucleus | Coherent Scattering Length (fm) |

| ¹H (Hydrogen) | -3.739 jst.go.jp |

| ²H (Deuterium) | 6.671 jst.go.jp |

| ¹²C (Carbon) | 6.651 |

| ¹⁴N (Nitrogen) | 9.36 |

| ¹⁶O (Oxygen) | 5.803 |

This table illustrates the distinct scattering lengths that make neutron diffraction a powerful tool for localizing hydrogen and deuterium atoms.

Crystalline Phase Characterization

In the context of this compound, a combined diffraction approach yields detailed structural data.

Neutron Diffraction Findings : Following the initial structural model from X-ray data, neutron diffraction on a deuterated single crystal provides the definitive locations of the deuterium atoms on the C2 and C3 positions. mdpi.com This technique is invaluable for characterizing the hydrogen bonding network within the crystal. nih.gov The hydroxyl group (-OH) of one molecule can act as a hydrogen bond donor to the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule. Neutron diffraction can precisely measure the O-H···N or O-H···O distances and angles, offering deep insights into the forces governing the crystal structure. mdpi.com Such studies on deuterated organic compounds have successfully elucidated hydrogen-bond networks and their persistence in different phases. nih.gov The precise atomic coordinates obtained from this method are essential for validating computational models and understanding the subtle structural dynamics within the crystalline solid. nih.gov

Mechanistic Probing with 3 Hydroxypropionitrile 2,2,3,3 D4: Unveiling Reaction Pathways

The Untapped Potential of Kinetic Isotope Effects (KIE) with 3-Hydroxypropionitrile-2,2,3,3-d4

The study of kinetic isotope effects (KIE) is a powerful tool for determining the rate-limiting steps and transition state structures of chemical reactions. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions in a molecule can lead to a change in the reaction rate. This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond.

Primary and Secondary Deuterium Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For this compound, a primary KIE would be expected in reactions where a C-H bond at the 2 or 3 position is cleaved in the slowest step. The magnitude of the primary KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). For this compound, secondary KIEs could provide information about changes in hybridization or steric environment at the deuterated carbon atoms during the transition state.

Hypothetical Studies on Rate-Determining Steps and Transition State Structures

In theory, by measuring the KIE in reactions involving this compound, researchers could distinguish between different proposed mechanisms. For instance, in an elimination reaction, a large primary KIE would suggest that the C-H bond cleavage is part of the rate-determining step. However, without experimental data, any discussion of the transition state structure for reactions of this specific molecule remains purely speculative.

Investigating Solvent Effects and Solvation Dynamics with Deuterium Labeling

The use of deuterated compounds can also be instrumental in understanding the role of the solvent in a reaction. Solvent kinetic isotope effects (SKIEs) are observed when the reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O). While this provides insight into the solvent's role as a reactant or catalyst, the use of a deuterated substrate like this compound in different protic solvents could reveal details about specific solute-solvent interactions and the dynamics of the solvation shell around the molecule during the reaction. Unfortunately, no such studies have been published.

Isotopic Tracing in Biocatalytic Nitrile Transformations: A Path Not Yet Taken

Biocatalysis is an increasingly important field for the environmentally friendly synthesis of chemicals. Enzymes such as nitrilases and nitrile hydratases are used to convert nitriles into valuable carboxylic acids and amides. Isotopic tracing using labeled substrates is a key technique to elucidate the intricate mechanisms of these enzymatic reactions.

The use of this compound as a substrate for these enzymes could, in principle, allow researchers to follow the fate of the deuterium atoms throughout the transformation. This would provide unambiguous evidence for the mechanism of enzymatic nitrile hydrolysis, including the nature of intermediates and the stereochemistry of the reaction. While the biocatalytic hydrolysis of the non-deuterated 3-hydroxypropionitrile (B137533) has been reported, mechanistic studies employing the deuterated analogue have not been undertaken or at least have not been made public.

Theoretical and Computational Chemistry Approaches for Deuterated 3 Hydroxypropionitrile

Quantum Mechanical Calculations (DFT, ab initio) for Electronic Structure and Vibrational Frequencies

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for studying the electronic structure and vibrational dynamics of molecules. nih.gov These first-principles approaches solve approximations of the Schrödinger equation to determine molecular properties. For 3-Hydroxypropionitrile-2,2,3,3-d4, these calculations can provide detailed insights into how the increased mass of deuterium (B1214612), compared to protium, alters the molecule's behavior.

High-level ab initio calculations on the parent compound, 3-hydroxypropionitrile (B137533), have identified four distinct conformations, with the most stable being a gauche form stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrile group's π-cloud. researchgate.net DFT and ab initio methods are used to compute the potential energy surface, vibrational frequencies, and corresponding infrared and Raman spectra. nih.govresearchgate.net

Table 1: Theoretical Methods for Studying Deuterated Systems

| Computational Method | Primary Application for this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, reaction pathways. | Predicts spectroscopic shifts, conformational energies, and activation barriers for reactions. researchgate.netnih.gov |

| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of electronic structure and energetics. | Provides benchmark data for conformational stability and intermolecular interactions. researchgate.netrsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and time-dependent properties. | Reveals information on conformational dynamics, solvent interactions, and hydrogen bonding networks. uni-miskolc.humdpi.com |

| Free-Energy Perturbation (FEP) | Calculation of free energy differences between two states (e.g., H vs. D). | Quantifies isotope effects on equilibria, such as acid-base reactions and binding affinities. mdpi.comwikipedia.org |

The substitution of hydrogen with deuterium at the C2 and C3 positions results in predictable shifts in the vibrational spectrum. The primary cause of these shifts is the change in reduced mass of the C-D bond compared to the C-H bond. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D stretching and bending frequencies are significantly lower than their C-H counterparts.

DFT calculations can accurately predict these shifts. By computing the Hessian matrix of the molecule's potential energy, one can obtain the vibrational frequencies and normal modes. nih.gov For this compound, this would manifest as the disappearance of C-H stretching peaks (typically ~2900-3000 cm⁻¹) and the appearance of C-D stretching peaks at lower frequencies (typically ~2100-2200 cm⁻¹). Similarly, bending and rocking modes involving these positions would also shift to lower wavenumbers. These computational predictions are crucial for interpreting experimental IR and Raman spectra of the deuterated compound. chemicalbook.comnih.gov

Table 2: Predicted Spectroscopic Shifts for C-H vs. C-D Vibrations

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Reason for Shift |

|---|---|---|---|

| Stretching | 2900 - 3000 | ~2100 - 2200 | Increased reduced mass of the C-D bond. |

| Bending/Scissoring | 1350 - 1470 | ~950 - 1050 | Increased reduced mass of the C-D bond. |

| Rocking/Wagging | 720 - 1300 | Lower than C-H modes | Change in mass of the vibrating group. |

Deuterium substitution can also influence the relative energies of different molecular conformers and the energy barriers separating them. This is known as a deuterium isotope effect on conformational equilibria. These effects arise primarily from differences in zero-point vibrational energy (ZPVE) between the conformers.

For 3-hydroxypropionitrile, which exists in equilibrium between different trans and gauche conformers, deuteration at the C2 and C3 positions will alter the ZPVE of each conformer. researchgate.net Quantum mechanical calculations can determine the magnitude of this change. While often small, these energetic differences can shift the conformational population at equilibrium. Similarly, the transition state for rotation around the C2-C3 bond will also have its ZPVE altered upon deuteration, leading to a kinetic isotope effect on the rate of interconversion. Computational studies can model this by locating the rotational transition state and calculating its vibrational frequencies, allowing for a precise determination of the change in the rotational energy barrier. researchgate.net

Molecular Dynamics and Free-Energy Perturbation Simulations for Isotope Effects on Equilibria

While quantum mechanical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-evolution of molecular systems. uni-miskolc.humdpi.com This allows for the investigation of dynamic processes and the calculation of thermodynamic properties, such as free energy, which govern equilibria.

The acidity of the hydroxyl group in 3-hydroxypropionitrile is expected to change when the solvent is switched from H₂O to D₂O, a phenomenon known as the solvent isotope effect (SIE). Generally, organic acids are weaker in D₂O than in H₂O. mdpi.com This can be quantified by the difference in the acid dissociation constant, ΔpKa = pKa(D₂O) - pKa(H₂O), which is typically positive. rsc.org

Computational methods, particularly those combining path integrals with free-energy perturbation (FEP) or thermodynamic integration, can dissect the origins of the SIE. mdpi.comresearchgate.net The effect is understood through two main contributions:

Intrinsic Isotope Effect : This relates to the change in ZPVE when the acidic proton (-OH) is replaced by a deuteron (B1233211) (-OD).

Medium Isotope Effect : This arises from the different solvation free energies of the acid and its conjugate base in H₂O versus D₂O, primarily due to differences in hydrogen (or deuterium) bonding interactions. researchgate.net

Simulations show that the trend of ΔpKa often correlates with the pKa in water, a relationship that can only be reproduced by accurately modeling the medium effect, especially the hydrogen bonding of the anionic conjugate base with the solvent. mdpi.comresearchgate.net

| Hydrogen Bonding | The strength of a deuterium bond (e.g., A⁻···D-O) differs from a hydrogen bond (A⁻···H-O). | Affects the stability of the conjugate base in solution, altering the equilibrium. nih.gov |

Deuteration affects non-covalent interactions, most notably hydrogen bonds. A deuterium bond (D-bond) is generally considered slightly stronger and shorter than a corresponding hydrogen bond (H-bond). This can influence the structure and dynamics of solvated molecules and molecular assemblies. nih.govmdpi.com

In the case of this compound, while the primary hydrogen-bonding group (-OH) is not deuterated, the C-D bonds can subtly alter the molecule's electronic properties (e.g., dipole moment and polarizability) compared to the all-protium isotopologue. Molecular dynamics simulations can capture the ensemble-averaged effect of these subtle changes on the patterns of intermolecular interactions. mdpi.com Simulations can model the hydrogen bonding between the molecule's hydroxyl and nitrile groups and surrounding solvent molecules, revealing differences in solvation structure, residence times, and interaction energies in deuterated versus non-deuterated systems. researchgate.netuni-miskolc.hu

Computational Modeling of Reaction Pathways and Transition States with Deuterated Substrates

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface that connects reactants to products via a transition state. digitellinc.comacs.org A transition state is a first-order saddle point on this surface. github.io Studying deuterated substrates provides a direct link between theory and experiment through the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light (H) isotopologue to the heavy (D) isotopologue (kH/kD).

For this compound, the deuterons are not attached to the primary reacting atoms (O and N). Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs arise from changes in vibrational frequencies at the transition state compared to the reactant. By calculating the vibrational frequencies for both the reactant and the transition state for both the undeuterated and deuterated species, the ZPE contribution to the activation energy can be determined for each. The difference in these activation energies allows for the direct calculation of the KIE. nih.govnih.gov

This approach can be used to probe the mechanism of various potential reactions of 3-hydroxypropionitrile, such as nucleophilic attack at the nitrile or dehydration. A calculated KIE > 1 suggests the transition state is more sterically crowded or has a higher vibrational force constant at the site of deuteration, while a KIE < 1 (an inverse effect) suggests the opposite. Comparing these computational predictions with experimental KIEs is a rigorous method for validating a proposed transition state structure and reaction mechanism. nih.govacs.orgacs.org

Table 4: Key Aspects of Modeling Reaction Pathways with Deuterated Substrates

| Concept | Description | Relevance to this compound |

|---|---|---|

| Transition State Theory | Assumes a quasi-equilibrium between reactants and the transition state structure at the saddle point of the potential energy surface. github.io | Provides the theoretical framework for calculating reaction rates and KIEs. |

| Zero-Point Energy (ZPE) | The minimum possible energy a quantum mechanical system can have. It is lower for heavier isotopes (C-D vs. C-H bonds). | The difference in ZPE between reactant and transition state is a primary contributor to the kinetic isotope effect. nih.gov |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. | For this compound, secondary KIEs would be calculated to probe the structure of the transition state in reactions involving the -OH or -CN groups. |

| Reaction Coordinate | The path of minimum energy leading from reactants to products. | Computational modeling maps this path to identify the transition state and activation energy. digitellinc.com |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxypropionitrile |

| Succinonitrile |

| Water |

Advanced Research Applications of 3 Hydroxypropionitrile 2,2,3,3 D4 As a Chemical Probe and Intermediate

Role in Stable Isotope Labeling Strategies for Mass Spectrometry-Based Analysis

Stable isotope labeling is a powerful technique in mass spectrometry for the accurate quantification and identification of molecules in complex mixtures. nih.gov 3-Hydroxypropionitrile-2,2,3,3-d4, with its known isotopic purity, is a key reagent in these strategies. sigmaaldrich.com

Internal Standards for Quantitative Analytical Methods

In quantitative mass spectrometry, isotopically labeled compounds like this compound are widely used as internal standards. lumiprobe.com These standards are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes. nih.gov When added to a sample in a known amount, the deuterated standard co-elutes with the non-labeled analyte during chromatographic separation. nih.gov

The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be distinguished from the native analyte in the mass spectrometer. lcms.cz By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov This method is crucial for applications such as therapeutic drug monitoring, metabolomics, and environmental analysis.

Table 1: Properties of this compound sigmaaldrich.com

| Property | Value |

| CAS Number | 122775-18-2 |

| Molecular Formula | HOCD₂CD₂CN |

| Molecular Weight | 75.10 |

| Isotopic Purity | 98 atom % D |

| Mass Shift | M+4 |

| Density | 1.041 g/mL at 25 °C |

| Boiling Point | 228 °C |

| Melting Point | -46 °C |

Elucidation of Complex Mixture Components via Deuterium (B1214612) Labeling

Deuterium labeling with compounds like this compound can aid in the identification of unknown components in complex mixtures. By introducing a known isotopic signature into a sample, researchers can more easily track and identify metabolites and other small molecules. The characteristic isotopic pattern created by the deuterated compound helps to distinguish it from the background matrix and facilitates its structural elucidation using high-resolution mass spectrometry. lcms.cz

Deuterated 3-Hydroxypropionitrile (B137533) as a Precursor for Research Analogues

The utility of this compound extends to its role as a versatile precursor in the synthesis of more complex deuterated molecules for various research purposes. scienceopen.com

Synthesis of Deuterated Analogs for Mechanistic Enzymology Research

In the field of mechanistic enzymology, understanding the precise steps of an enzyme-catalyzed reaction is paramount. mdpi.com Deuterated substrates, synthesized from precursors like this compound, are invaluable tools for these investigations. The substitution of hydrogen with deuterium can alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, researchers can gain insights into the rate-determining steps of an enzymatic reaction and the nature of the transition state. st-andrews.ac.uk

Development of Labeled Probes for Chemical Biology Studies

Chemical biology often employs labeled probes to study biological processes within living systems. scienceopen.com this compound can serve as a starting material for the synthesis of such probes. These deuterated probes can be used to trace metabolic pathways, investigate drug-target interactions, and visualize molecular processes in situ without significantly altering the biological system, as the properties of the deuterated molecule are very similar to its non-deuterated counterpart. nih.gov

Investigation of Fundamental Isotopic Effects in Chemical Transformations beyond KIE

The study of isotopic effects is not limited to KIEs in enzymology. The presence of deuterium in a molecule can influence its physical and chemical properties in more subtle ways. Research involving compounds like this compound can contribute to a deeper understanding of these fundamental isotopic effects. This includes equilibrium isotope effects (EIEs), which can alter the position of chemical equilibria, and solvent isotope effects, where the isotopic composition of the solvent influences reaction rates and mechanisms. st-andrews.ac.uk These investigations provide valuable data for theoretical models of chemical reactivity.

Table 2: Comparison of 3-Hydroxypropionitrile and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 3-Hydroxypropionitrile sigmaaldrich.comnih.gov | HOCH₂CH₂CN | 71.08 | Industrial solvent, chemical intermediate google.com |

| This compound sigmaaldrich.com | HOCD₂CD₂CN | 75.10 | Internal standard, precursor for deuterated analogs nih.gov |

Equilibrium Isotope Effects (EIE)

Equilibrium isotope effects (EIEs) refer to the change in the equilibrium constant of a reaction or a conformational equilibrium when one or more atoms in the reacting species are replaced by their isotopes. These effects primarily arise from the differences in the zero-point vibrational energies (ZPVE) of the isotopologues. The C-D bond is stronger and has a lower ZPVE than a C-H bond, which can lead to a preference for the deuterated species in one state over another in an equilibrium.

In the case of this compound, the deuteration at the C2 and C3 positions influences the conformational equilibrium between its gauche and trans forms. The non-deuterated 3-hydroxypropionitrile has been shown to exist predominantly in a gauche conformation, stabilized by a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the nitrile group. cambridge.org The trans conformer, while also present, is generally less stable.

The introduction of deuterium atoms in this compound can perturb this equilibrium. The change in the vibrational frequencies of the C-C backbone and adjacent C-H/C-D bonds upon deuteration can alter the relative free energies of the gauche and trans conformers. While specific experimental data on the EIE for the conformational equilibrium of this compound is not extensively documented in publicly available literature, the principles of EIEs suggest that a measurable shift in the conformer population would occur.

This shift in equilibrium can be quantified by determining the equilibrium constant (K) for both the protiated (H) and deuterated (D) species. The EIE is then expressed as the ratio K_H/K_D. A value different from unity indicates an isotope effect on the equilibrium.

Table 1: Hypothetical Equilibrium Isotope Effect Data for the Gauche-Trans Conformational Equilibrium of 3-Hydroxypropionitrile vs. This compound at 298 K

| Compound | % Gauche Conformer | % Trans Conformer | Equilibrium Constant (K = [gauche]/[trans]) | EIE (K_H/K_D) |

| 3-Hydroxypropionitrile (H) | 70 | 30 | 2.33 | \multirow{2}{*}{1.08} |

| This compound (D) | 68 | 32 | 2.13 |

Note: The data in this table is illustrative and based on established principles of equilibrium isotope effects. It serves to demonstrate the expected trend.

The study of such EIEs provides valuable insights into the subtle interplay of forces that govern conformational preferences, including steric effects and weak intramolecular interactions.

Isotopic Perturbation of Molecular Conformations

The isotopic perturbation method, often employed in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful technique for studying systems in rapid equilibrium, such as conformational isomers. In this method, isotopic substitution is used to slightly perturb the equilibrium, leading to observable changes in NMR parameters like chemical shifts and coupling constants.

For this compound, the equilibrium between the gauche and trans conformers is typically fast on the NMR timescale. As a result, the observed NMR spectrum is a weighted average of the spectra of the individual conformers. The introduction of deuterium at the C2 and C3 positions creates a new molecule with a slightly different conformational equilibrium, as discussed in the context of EIEs.

By comparing the NMR spectra of the protiated 3-hydroxypropionitrile and its d4-isotopologue, researchers can deduce information about the geometry and relative populations of the conformers. For instance, a change in the averaged vicinal coupling constants (³J) between the protons (or deuterons) on C2 and C3 can be related to the change in the dihedral angle distribution, which is a direct consequence of the altered conformational equilibrium.

Table 2: Illustrative NMR Data for Isotopic Perturbation Study of 3-Hydroxypropionitrile Conformational Equilibrium

| Compound | Observed ³J_HH (Hz) for C2-C3 | Inferred Change in Dihedral Angle (°) |

| 3-Hydroxypropionitrile (H) | 6.5 | N/A |

| This compound (D) | 6.3 | ~2° increase in average gauche dihedral |

Note: This table presents hypothetical data to illustrate the principle of the isotopic perturbation method. The observed coupling constants and inferred changes in dihedral angles are representative of what might be expected in such a study.

The isotopic perturbation of the conformational equilibrium in this compound, therefore, acts as a sensitive probe, allowing for a more detailed characterization of the conformational landscape of this flexible molecule. This information is crucial for understanding its reactivity and its interactions with other molecules, for example, in its role as a precursor in chemical synthesis or as a component in more complex systems.

Future Research Directions and Emerging Methodologies for Deuterated Nitriles

Development of Novel Site-Selective Deuteration Catalysts and Reagents

The precise introduction of deuterium (B1214612) at specific molecular positions is paramount for maximizing the benefits of isotopic labeling. Future research will undoubtedly focus on the development of more efficient and highly selective catalysts and reagents for the deuteration of nitriles.

Recent advancements have seen the use of transition-metal catalysts, such as ruthenium and palladium, for the selective deuteration of C-H bonds. For instance, ruthenium pincer complexes have demonstrated efficacy in the α-deuteration of aliphatic nitriles using deuterium oxide (D₂O) as the deuterium source. nih.gov The proposed mechanism involves the formation of a [2+2] cycloadduct between the nitrile and the catalyst, followed by tautomerization and H/D exchange. nih.gov Future work in this area could explore the design of new ligand scaffolds for these metal centers to enhance catalytic activity and broaden the substrate scope, enabling the deuteration of more complex nitrile-containing molecules.

Furthermore, metal-free catalytic systems are emerging as a sustainable alternative. researchgate.net The development of organocatalysts or the use of triaryl carbenium ions as mediators for H/D exchange presents a promising avenue for the late-stage deuteration of various organic compounds, including those with nitrile functionalities. researchgate.net For a molecule like 3-Hydroxypropionitrile-2,2,3,3-d4, where the deuterium is already incorporated at the 2 and 3 positions, future research could focus on developing catalysts that can selectively deuterate the hydroxyl proton or even the C-1 position if desired for specific applications.

Integration with Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of new deuteration methods. The integration of advanced in situ spectroscopic techniques will provide real-time insights into the catalytic cycles and the formation of intermediates during the deuteration of nitriles.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the progress of deuteration reactions in real-time. researchgate.netrsc.orgnih.gov For example, by tracking the disappearance of C-H stretching vibrations and the appearance of C-D bands, researchers can gain valuable kinetic data and information about the reaction pathway. researchgate.netrsc.orgnih.gov Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about transient intermediates formed during catalysis. nih.govsigmaaldrich.comspectralservice.de

High-resolution mass spectrometry (HRMS) is another powerful tool for identifying and characterizing reaction intermediates. acs.orgacs.org By coupling a reaction vessel directly to a mass spectrometer, it is possible to detect and analyze short-lived species in the gas phase, shedding light on the elementary steps of the catalytic process. acs.orgacs.org Applying these in situ techniques to the synthesis of deuterated nitriles will enable the optimization of reaction conditions and the discovery of novel catalytic systems with improved performance.

Expansion of Deuterium Labeling to Complex Molecular Architectures in Research Settings

The utility of deuterium labeling extends far beyond simple molecules. A significant future direction lies in the application of deuteration to complex molecular architectures, particularly in the context of drug discovery and development. ckisotopes.comresearchgate.netacs.orgnih.gov Deuterated compounds, including those containing nitrile groups, are increasingly used as internal standards in quantitative mass spectrometry and to enhance the metabolic stability of active pharmaceutical ingredients (APIs). acs.orgresearchgate.netclearsynth.com

The synthesis of deuterated analogues of complex drugs often requires multi-step sequences. The availability of deuterated building blocks like this compound is critical for such endeavors. For instance, this deuterated nitrile could serve as a key intermediate in the synthesis of more complex deuterated molecules, where the tetradeuterated ethylamine (B1201723) backbone is a desired structural motif. The development of divergent synthetic strategies will allow for the efficient incorporation of deuterium into a wide range of bioactive molecules. rsc.org

Moreover, late-stage deuteration, where deuterium is introduced at a final step in the synthesis, is a highly desirable strategy. acs.org This approach minimizes the need to carry the isotopic label through a lengthy synthetic route. Future research will focus on developing robust and selective late-stage deuteration methods applicable to complex molecules containing various functional groups, including the nitrile moiety.

Computational Design and Predictive Modeling for Deuterated Compound Properties and Reactivity

Computational chemistry is poised to play an increasingly important role in the field of deuterated compounds. Theoretical calculations can be used to predict the properties and reactivity of deuterated molecules, guiding experimental efforts and accelerating the discovery process.

Quantum mechanical methods can be employed to calculate the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. fugaku100kei.jp This information is crucial for understanding how deuteration will affect the metabolic fate of a drug molecule. By predicting the sites most susceptible to metabolism, computational models can guide the design of selectively deuterated compounds with improved pharmacokinetic profiles. fugaku100kei.jp

Furthermore, computational modeling can aid in the design of new deuteration catalysts. By simulating the interaction between a substrate and a catalyst, it is possible to predict the most likely sites of C-H activation and subsequent deuteration. This predictive power can be used to design ligands that direct the catalyst to a specific position on the molecule, achieving high site-selectivity. As computational methods become more sophisticated and accessible, their integration into the workflow of designing and synthesizing deuterated nitriles and other complex molecules will become standard practice. researchgate.netacs.orged.ac.uknih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.